Chrysomycin A

Overview

Description

Chrysomycin A is a rare C-aryl glycoside antibiotic derived from marine microorganisms, specifically from the genus Streptomyces . It was first discovered over 60 years ago and has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant tuberculosis (MDR-TB) . This compound is known for its high safety profile for skin applications and its superior therapeutic effects compared to some clinical drugs .

Mechanism of Action

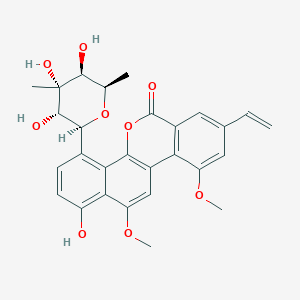

Chrysomycin A, also known as 8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one, is a promising antibiotic with potent anti-tumor and anti-tuberculous activities . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . It has also been suggested to target multiple critical cellular processes, including GlmU and DapD , which are involved in the biosynthetic pathways for the cell wall peptidoglycan and lysine precursors, respectively .

Mode of Action

This compound directly binds to GlmU and DapD, inhibiting their acetyltransferase activities by competition with their mutual substrate acetyl-CoA . It also downregulates the expression of p-Akt and p-GSK-3β, suggesting that it may contribute to glioblastoma regression by modulating the Akt/GSK-3β signaling pathway .

Biochemical Pathways

This compound affects the apoptosis, PI3K-Akt, and Wnt signaling pathways . It increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . It also disturbs the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Pharmacokinetics

A study has shown that a self-micelle solid dispersion of this compound prepared by mechanochemical technology can improve its solubility and oral bioavailability .

Result of Action

This compound treatment significantly inhibits glioblastoma progression in xenografted hairless mice . It also increases the apoptotic ratio and the activity of caspase 3/7 in U251 and U87-MG cells . Western blotting revealed that this compound disturbed the balance between Bax and Bcl-2, activating a caspase cascade reaction .

Action Environment

The production of this compound is influenced by various environmental factors. For instance, the optimal fermentation conditions for this compound production were found to be 12 days of fermentation time, 5 days of seed age, 5% of inoculum volume ratio, 200 mL of loading volume, and an initial pH of 6.5 . These conditions can significantly enhance the yield of this compound .

Biochemical Analysis

Biochemical Properties

Chrysomycin A has been found to interact with various biomolecules in biochemical reactions. It has been reported to inhibit the proliferation, migration, and invasion of U251 and U87-MG cells through the Akt/GSK-3β signaling pathway . This suggests that this compound interacts with these enzymes and proteins, affecting their function and activity.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit the growth of glioblastoma cells and weaken the ability of cell migration and invasion . It also downregulates Akt, p-Akt, GSK-3β, p-GSK-3β and their downstream proteins, such as β-catenin and c-Myc in human glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been reported to inhibit the proliferation, migration, and invasion of glioblastoma cells through the Akt/GSK-3β signaling pathway . This suggests that this compound binds to these molecules, inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found that this compound transforms from crystal into amorphous form after being treated with ball milling, and its solubility increases by 50 times . This suggests that this compound has long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found that this compound, when encapsulated by Na 2 GA, self-assembles to nano-micelles in water . This suggests that this compound interacts with transporters or binding proteins, affecting its localization or accumulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysomycin A can be synthesized through a 10-step scalable synthesis process. This process involves two sequential C-H functionalization steps and a late-stage C-glycosylation . The synthetic sequence has been optimized to facilitate the production of this compound and its analogues.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. Optimization of fermentation conditions, such as the concentration of glucose, corn starch, and soybean meal, can significantly enhance the yield . Mechanochemical preparation methods have also been developed to improve the solubility and oral bioavailability of this compound .

Chemical Reactions Analysis

Types of Reactions: Chrysomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit DNA synthesis in bacteria and suppress the growth of transplantable tumors in mice .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include boronate esters, bromides, and aqueous sodium hydroxide . The reaction conditions often involve cross-coupling reactions and hydrolysis.

Major Products Formed: The major products formed from the reactions involving this compound include its derivatives, such as polycarcin V and gilvocarcin V, which have shown superior potency against MDR-TB .

Scientific Research Applications

Chrysomycin A has a wide range of scientific research applications:

Chemistry: It serves as a valuable compound for studying C-aryl glycosides and their chemical properties.

Medicine: It has shown potential as a topical treatment for skin infections caused by MRSA and as an anti-tuberculosis agent

Industry: The compound is being explored for its potential in developing new antibiotics and anticancer drugs.

Comparison with Similar Compounds

Gilvocarcin V: Structurally similar to chrysomycin A and shares a similar mechanism of action.

Polycarcin V: Another derivative with superior potency against MDR-TB.

Toromycin: Contains the same chromophores as this compound and gilvocarcin V.

Uniqueness: this compound is unique due to its potent activity against both MRSA and MDR-TB, its high safety profile for skin applications, and its ability to inhibit DNA synthesis and promote DNA cross-linking . These properties make it a valuable compound for developing new antibiotics and anticancer agents.

Biological Activity

Chrysomycin A (Chr-A) is a glycoside compound derived from Streptomyces species, first identified in 1955. It has gained attention for its diverse biological activities, particularly its anti-tumor, anti-tuberculosis, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and notable research findings.

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : Chr-A has been shown to significantly inhibit the proliferation of glioblastoma cells (U251 and U87-MG). It disrupts the cell cycle and promotes apoptosis via the Akt/GSK-3β signaling pathway. Research indicates that treatment with Chr-A leads to increased caspase 3/7 activity, which is critical for the apoptotic process .

- Induction of Apoptosis : Flow cytometry studies demonstrate that Chr-A increases the apoptotic ratio in glioblastoma cells. The compound alters the expression levels of apoptosis-related proteins, notably increasing Bax and decreasing Bcl-2, thus triggering a caspase cascade that leads to cell death .

- Anti-Migratory Effects : Chr-A not only inhibits cell proliferation but also reduces migration and invasion capabilities in glioblastoma cells. This is evidenced by Transwell assays showing a significant decrease in cell migration following treatment with varying concentrations of Chr-A .

- Antimicrobial Activity : In addition to its anti-cancer properties, Chr-A demonstrates potent antimicrobial effects, particularly against Mycobacterium tuberculosis. It has been reported to have a minimum inhibitory concentration (MIC) comparable to rifampicin, making it effective against both planktonic and intracellular strains of tuberculosis .

Efficacy Against Glioblastoma

Recent studies have highlighted the potential of this compound as a therapeutic agent against glioblastoma:

- In Vivo Studies : In xenograft models using hairless mice implanted with U87 glioma cells, Chr-A treatment resulted in significant tumor regression. The study identified key signaling pathways involved in its anti-tumor effects, including apoptosis and the PI3K-Akt pathway .

- Cell Viability Assays : EdU incorporation assays confirmed that Chr-A effectively inhibits DNA synthesis in glioblastoma cells, further supporting its role as a potent anti-cancer agent .

Comparative Efficacy

The following table summarizes the biological activities and efficacy of this compound against various pathogens and cancer cell lines:

| Activity | Target Organism/Cell Line | Efficacy | Mechanism |

|---|---|---|---|

| Anti-Glioblastoma | U251, U87-MG | Significant inhibition of proliferation | Akt/GSK-3β signaling pathway |

| Induction of Apoptosis | U251, U87-MG | Increased caspase 3/7 activity | Activation of mitochondrial apoptosis pathway |

| Anti-Tuberculosis | Mycobacterium tuberculosis | MIC = 0.4 μg/mL | Disruption of bacterial cell function |

| Antimicrobial | M. smegmatis, B. subtilis | Effective at low concentrations | Inhibition of cell wall synthesis |

Case Studies

- Glioblastoma Treatment : A study conducted on human glioma xenografts demonstrated that this compound not only inhibited tumor growth but also altered key apoptotic markers. The findings suggest that Chr-A could be a promising candidate for further development in glioblastoma therapy .

- Tuberculosis Management : Research has shown that this compound exhibits strong bactericidal activity against both drug-sensitive and multi-drug-resistant strains of Mycobacterium tuberculosis. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Properties

IUPAC Name |

8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O9/c1-6-13-9-16-20(18(10-13)34-4)15-11-19(35-5)22-17(29)8-7-14(21(22)23(15)37-27(16)32)24-26(31)28(3,33)25(30)12(2)36-24/h6-12,24-26,29-31,33H,1H2,2-5H3/t12-,24+,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMDANBMKOUVKAG-WZNMFJNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82196-88-1 | |

| Record name | Chrysomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082196881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.